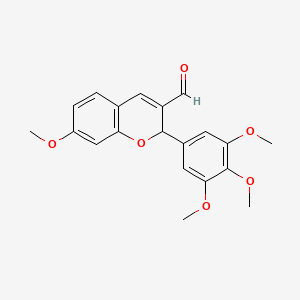
SiR-PEG3-TCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG3-TCO involves several steps:
Synthesis of Silicon Rhodamine: The silicon rhodamine dye is synthesized through a series of organic reactions, including the formation of the xanthene core and subsequent functionalization with silicon-containing groups.
Attachment of Polyethylene Glycol: The polyethylene glycol linker is attached to the silicon rhodamine dye through esterification or amidation reactions, enhancing the solubility and biocompatibility of the compound.
Introduction of Trans-Cyclooctene: The trans-cyclooctene group is introduced via a click chemistry reaction, typically involving the reaction of an alkyne-functionalized silicon rhodamine-PEG intermediate with a trans-cyclooctene azide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Organic Synthesis: Scaling up the synthesis of silicon rhodamine and its intermediates.
Purification: Utilizing techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and reproducibility
Análisis De Reacciones Químicas
Types of Reactions
SiR-PEG3-TCO undergoes several types of chemical reactions:
Click Chemistry: The trans-cyclooctene group reacts rapidly and selectively with tetrazine groups in an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds
Fluorescence Quenching and Activation: The silicon rhodamine dye can undergo fluorescence quenching and activation depending on its environment and interactions with other molecules
Common Reagents and Conditions
Tetrazine Reagents: Used in click chemistry reactions with the trans-cyclooctene group.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used in the synthesis and reactions of this compound
Major Products
Aplicaciones Científicas De Investigación
SiR-PEG3-TCO has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging live cells and tissues due to its near-infrared fluorescence properties
Protein Labeling: Enables specific labeling of proteins and other biomolecules through click chemistry reactions
Drug Delivery: Utilized in the development of targeted drug delivery systems, allowing for precise delivery and release of therapeutic agents
Material Science: Applied in the creation of advanced materials with specific fluorescent properties for various applications
Mecanismo De Acción
The mechanism of action of SiR-PEG3-TCO involves:
Comparación Con Compuestos Similares
SiR-PEG3-TCO can be compared with other similar compounds:
SiR-PEG4-Alkyne: Another silicon rhodamine derivative with a polyethylene glycol linker and an alkyne group, used in click chemistry reactions
Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine: A compound with similar click chemistry properties but different functional groups and applications
Conclusion
This compound is a versatile compound with significant applications in biological imaging, protein labeling, drug delivery, and material science. Its unique combination of silicon rhodamine, polyethylene glycol, and trans-cyclooctene makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C44H58N4O8Si |
|---|---|
Peso molecular |
799.0 g/mol |
Nombre IUPAC |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+ |
Clave InChI |
ASYAHYYZMXOOKT-BQYQJAHWSA-N |
SMILES isomérico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3 |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)







![(1S,2R,3R,4S,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B12381683.png)


![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)

